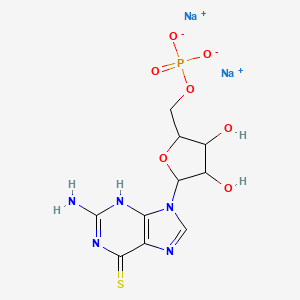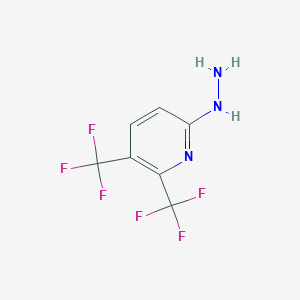
2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID: is an organic compound with the molecular formula C9H6F3IO2 and a molecular weight of 330.04 g/mol It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenylacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID typically involves the iodination of 2-(trifluoromethyl)phenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Chemistry: 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its derivatives may have potential as bioactive molecules .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID is used in the synthesis of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparaison Avec Des Composés Similaires
- 2-IODO-5-(TRIFLUOROMETHYL)PHENYLACETIC ACID
- 3-(TRIFLUOROMETHYL)PHENYLACETIC ACID
- 2,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID
Comparison: Compared to its analogs, 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID is unique due to the specific positioning of the iodine and trifluoromethyl groups, which can significantly influence its reactivity and biological activity. The presence of the iodine atom at the 5-position may enhance its ability to participate in halogen bonding, potentially leading to different biological effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H6F3IO2 |
|---|---|
Poids moléculaire |
330.04 g/mol |
Nom IUPAC |
2-[5-iodo-2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6F3IO2/c10-9(11,12)7-2-1-6(13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |
Clé InChI |
BWXHRPKBEKPIHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)


![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)

![5-[(2-Amino-3-methylsulfonylsulfanylpropanoyl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12325596.png)
![1-[[(1R)-cyclohex-3-en-1-yl]methyl]piperazine](/img/structure/B12325604.png)

![17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12325615.png)
